1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15/h12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDOEHJVWBFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
The most widely reported method involves reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane or its hydrochloride salt in the presence of a base. Key parameters include:
| Parameter | Typical Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) or DMF | 76–95% | |
| Base | Triethylamine (TEA) or DBU | – | |
| Temperature | 0–25°C (room temperature) | – | |
| Reaction Time | 2–24 hours | – |
Example Protocol (Intermediate 8,):
-
Dissolve 4-piperidine hydrochloride (3.67 g, 23.9 mmol) in DCM (250 mL).
-
Add magnesium sulfate (5 g) to absorb moisture, followed by TEA (2.42 g, 23.9 mmol).
-
Introduce 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 g, 4.79 mmol) and stir overnight.
-
Filter, wash with water, and concentrate to obtain the product in 95% yield .
Solvent and Base Optimization
-
Dichloromethane (DCM): Preferred for its low polarity, facilitating phase separation during work-up.
-
DMF: Used for reactions requiring higher solubility, though it complicates purification.
-
Triethylamine vs. DBU: TEA is cost-effective, while DBU (1,8-diazabicycloundec-7-ene) improves yields in sterically hindered systems.
Cyclization Strategies for Diazepane Formation
Reductive Amination
Used to construct the diazepane ring before sulfonylation:
-
React a diketone with a diamine (e.g., 1,2-ethylenediamine) under hydrogenation conditions.
Post-Synthetic Modifications
Salt Formation
The dihydrochloride salt (CAS 2034327-52-9) is prepared by treating the free base with HCl gas in ether, enhancing solubility for pharmacological studies.
Functionalization of the Diazepane Ring
-
N-Alkylation: React with alkyl halides to introduce substituents (e.g., ethyl groups).
-
Oxidation: Convert secondary amines to sulfonamides or carbonyls for further reactivity.
Innovative Approaches and Troubleshooting
Microwave-Assisted Synthesis
Reduces reaction time from hours to minutes. For example, a 15-minute microwave irradiation at 100°C achieved comparable yields to traditional methods.
Common Pitfalls and Solutions
Scalability and Industrial Relevance
Kilogram-Scale Production
Environmental Considerations
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide-Containing Diazepane Derivatives
*Estimated molecular formula based on structural analysis.
Key Comparisons:
Structural Flexibility vs. Rigidity: The target compound’s 1,4-diazepane ring provides conformational flexibility, which may enhance binding to diverse biological targets.
Hydrophobicity and Solubility :
- The trimethylpyrazole group in the target compound increases hydrophobicity compared to the oxolan-3-yl substituent in , which introduces a polar ether oxygen. The hydrochloride salt in improves aqueous solubility, a critical factor for drug bioavailability.
Synthetic Complexity :
- The dual-sulfonyl compound requires multiple sulfonylation steps, increasing synthetic complexity compared to the target compound. Similarly, coumarin-derived analogs involve multi-step heterocyclic couplings, limiting scalability.
Biological Activity: Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase, proteases). The trimethylpyrazole group in the target compound may reduce metabolic degradation compared to ethyl or imidazole substituents in and .
Biological Activity
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N4O2S
- Molecular Weight : 272.37 g/mol
- CAS Number : 1018996-06-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly in the context of cancer research and cellular proliferation.
Antiproliferative Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | IC50 (μM) | Cell Lines Tested |
|---|---|---|
| 7k | 0.076 - 0.12 | SGC-7901, A549, HT-1080 |
| CA-4 (Control) | 0.016 - 0.035 | SGC-7901, A549, HT-1080 |
The compound 7k , a derivative of pyrazole similar to the target compound, demonstrated potent inhibition of cell proliferation and tubulin polymerization .
The mechanism through which this compound exerts its biological effects appears to be linked to its interaction with microtubules. Similar compounds have shown that they can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Case Studies
Case Study 1 : In a study evaluating the antiproliferative effects of various pyrazole derivatives on cancer cells, it was found that modifications at the N-position significantly influenced potency. The presence of bulky groups at specific positions led to variations in activity levels .
Case Study 2 : Another investigation focused on the synthesis and evaluation of sulfonamide derivatives demonstrated that compounds with pyrazole moieties exhibited enhanced activity against resistant cancer cell lines compared to their non-pyrazole counterparts .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves three stages: (1) formation of the 1,3,5-trimethylpyrazole ring via cyclization of hydrazine derivatives with β-diketones, (2) sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group, and (3) coupling with 1,4-diazepane under nucleophilic substitution conditions.
- Critical parameters include:
- Temperature : Pyrazole sulfonation requires anhydrous conditions at 0–5°C to avoid side reactions .
- Catalysts : Triethylamine or pyridine enhances sulfonyl chloride activation during diazepane coupling .
- Solvent : Acetonitrile or dichloromethane improves solubility and reaction homogeneity .
- Purification often employs column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization from ethanol .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methyl groups on pyrazole at δ 2.1–2.5 ppm; diazepane protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., C₁₃H₂₀N₄O₂S, [M+H]⁺ = 297.1382) .
- X-ray Crystallography : For unambiguous stereochemical assignment, though limited by crystal growth challenges in sulfonamide derivatives .
Q. What preliminary biological assays are recommended to screen for activity, and how should controls be designed?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays with negative controls like DMSO and positive controls like staurosporine) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, normalizing to untreated cells and reference drugs (e.g., doxorubicin) .
- Dose-Response Curves : Use 3–5 logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity for target receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptor active sites (e.g., GABAₐ or serotonin receptors). Focus on sulfonyl group H-bonding with residues like Ser205 or Tyr210 .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .
- QSAR Analysis : Derive predictive models using descriptors like logP, polar surface area, and electrostatic potential maps .
Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer : Contradictions often arise from:
- Synthetic Variability : Compare reaction scales (e.g., micro vs. bulk) and purity thresholds (HPLC vs. TLC). Reproduce protocols with strict inert atmospheres (N₂/Ar) .
- Biological Assay Conditions : Standardize cell lines, passage numbers, and serum concentrations. Validate via inter-lab collaboration .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in replicate experiments (n ≥ 3) .
Q. How can the sulfonyl group’s electronic effects be modulated to enhance metabolic stability without compromising solubility?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to sulfonyl to reduce oxidative metabolism .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester for improved permeability, with enzymatic cleavage in vivo .
- LogD Optimization : Balance polarity via co-solvents (e.g., PEG-400) in pharmacokinetic studies .
Q. What advanced techniques validate the compound’s mode of action in complex biological systems?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, k𝒹) to immobilized targets (e.g., BSA-conjugated receptors) .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for allosteric site identification .
- Metabolomics : Use LC-MS/MS to track downstream metabolite profiles in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
